molecular formula C5H8N2O3 B13518002 1-Nitrosopyrrolidine-3-carboxylicacid

1-Nitrosopyrrolidine-3-carboxylicacid

Cat. No.: B13518002
M. Wt: 144.13 g/mol
InChI Key: PAKHKEMCVJZFCV-UHFFFAOYSA-N
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Description

Historical and Current Significance of N-Nitrosamines in Chemical Biology and Environmental Science

N-nitrosamines are a class of organic compounds that have garnered significant scientific attention since the 1950s due to their carcinogenic properties. wikipedia.orgrsc.org The discovery of liver tumors in rats exposed to dimethylnitrosamine in 1956 was a pivotal moment that spurred extensive research into the biological effects of these compounds. wikipedia.org Historically, research focused on their presence in various consumer products, including cured meats, where nitrites used as preservatives can react with amines to form N-nitrosamines. epa.gov

In recent years, the significance of N-nitrosamines has expanded into environmental science. They are now recognized as emerging environmental pollutants, with concerns about their formation during water disinfection processes, particularly chloramination. nih.gov Their presence in drinking water, albeit at low concentrations, is a subject of ongoing research and regulatory interest. nih.gov Furthermore, N-nitrosamines have been identified as impurities in some pharmaceutical products, leading to recalls and heightened scrutiny of drug manufacturing processes. The widespread presence of N-nitrosamines and their precursors in the environment and their potential for endogenous formation within the human body continue to make them a critical area of study in chemical biology and environmental health. science.gov

Classification and Structural Features of Cyclic N-Nitrosamines Relevant to Research

N-nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom. They can be broadly classified as cyclic or acyclic. Cyclic N-nitrosamines incorporate the nitrogen atom of the nitrosamine (B1359907) functional group within a ring structure. nih.gov The core of these compounds is a planar C₂N₂O structure. wikipedia.org

1-Nitrosopyrrolidine-3-carboxylic acid falls under the category of cyclic N-nitrosamines. Its structure consists of a five-membered pyrrolidine (B122466) ring. The nitroso group is attached to the nitrogen atom at position 1, and a carboxylic acid group is substituted at position 3. vulcanchem.com The presence of the polar nitroso and carboxylic acid groups significantly influences the molecule's chemical properties, including its solubility. vulcanchem.com

The structural features of cyclic N-nitrosamines, such as ring size and the nature and position of substituents, play a crucial role in their biological activity. For instance, the metabolic activation of many N-nitrosamines, a key step in their carcinogenic mechanism, is influenced by the molecular structure.

Positioning of 1-Nitrosopyrrolidine-3-carboxylicacid within the Academic Investigation of Pyrrolidine-Based Nitrosamines

While specific research on 1-Nitrosopyrrolidine-3-carboxylic acid is limited, its academic significance can be understood by examining research on related pyrrolidine-based nitrosamines, particularly N-nitrosopyrrolidine (NPYR). vulcanchem.comnih.gov NPYR is a well-studied carcinogen found in various food products and tobacco smoke. nih.gov Research on NPYR has established its metabolic pathways and its ability to form DNA adducts, which are critical events in carcinogenesis.

The presence of a carboxylic acid group at the 3-position of the pyrrolidine ring in 1-Nitrosopyrrolidine-3-carboxylic acid suggests that it is a derivative of the amino acid proline. The nitrosation of proline is a known reaction, and the resulting N-nitrosoproline has been studied as a marker for endogenous nitrosation. researchgate.net Unlike many other N-nitrosamines, N-nitrosoproline is generally considered non-carcinogenic because it is readily excreted in urine without metabolic activation. However, under certain conditions, it can be decarboxylated to form the potent carcinogen N-nitrosopyrrolidine. Therefore, 1-Nitrosopyrrolidine-3-carboxylic acid is of academic interest as a potential precursor to NPYR and as a model compound for studying the influence of a carboxylic acid moiety on the biological activity of cyclic nitrosamines.

Overview of Major Research Areas for Nitrosamine Compounds as Mutagenesis Research Chemicals

A primary focus of N-nitrosamine research is their utility as tools in mutagenesis studies. Many N-nitrosamines are potent mutagens, meaning they can induce changes in the genetic material of organisms. nih.gov This property is intrinsically linked to their carcinogenic potential.

The mutagenicity of N-nitrosamines is typically dependent on metabolic activation by cytochrome P450 enzymes. This process generates reactive electrophilic species that can alkylate DNA, leading to the formation of DNA adducts. If these adducts are not repaired by cellular DNA repair mechanisms, they can cause miscoding during DNA replication, resulting in mutations.

A significant area of research involves structure-activity relationship studies to understand how the chemical structure of an N-nitrosamine influences its mutagenic potency. For instance, studies on nitrosated alpha-amino acid derivatives have shown that these compounds can be mutagenic in bacterial assays. nih.govnih.gov The investigation of compounds like 1-Nitrosopyrrolidine-3-carboxylic acid would fall within this research area, aiming to elucidate the impact of the carboxylic acid group on the mutagenic profile of the N-nitrosopyrrolidine scaffold. The Ames test, a widely used bacterial reverse mutation assay, is a common method for assessing the mutagenic potential of N-nitrosamine compounds.

Data Tables

Table 1: Structural Properties of 1-Nitrosopyrrolidine-3-carboxylic acid

PropertyValue
Molecular FormulaC₅H₈N₂O₃
Ring Size5-membered
Key Functional GroupsNitroso (-N=O), Carboxylic Acid (-COOH)
Parent CompoundPyrrolidine

Data inferred from available chemical information.

Table 2: Comparison with a Related Pyrrolidine-Based Nitrosamine

CompoundStructureKey Research Findings
N-Nitrosopyrrolidine (NPYR)C₄H₈N₂OWell-established carcinogen found in food and tobacco smoke. Forms DNA adducts upon metabolic activation.
1-Nitrosopyrrolidine-3-carboxylic acidC₅H₈N₂O₃Limited direct research available. Of interest as a potential precursor to NPYR and for studying the influence of the carboxylic acid group on biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

1-nitrosopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C5H8N2O3/c8-5(9)4-1-2-7(3-4)6-10/h4H,1-3H2,(H,8,9)

InChI Key

PAKHKEMCVJZFCV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)O)N=O

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of 1 Nitrosopyrrolidine 3 Carboxylicacid

Strategies for the Chemical Synthesis of 1-Nitrosopyrrolidine-3-carboxylicacid

The synthesis of 1-Nitrosopyrrolidine-3-carboxylic acid is fundamentally predicated on the availability of its precursor, pyrrolidine-3-carboxylic acid. The methodologies encompass direct nitrosation, advanced asymmetric techniques to produce enantiomerically pure precursors, and the synthesis of structurally related analogues.

Nitrosation of Pyrrolidine-3-carboxylic Acid and its Derivatives

The primary and most direct method for the synthesis of 1-Nitrosopyrrolidine-3-carboxylic acid is the nitrosation of the secondary amine group within the pyrrolidine-3-carboxylic acid scaffold. This reaction is a classic example of electrophilic substitution on a nitrogen atom. The process typically involves treating the precursor with a nitrosating agent under acidic conditions.

The mechanism involves the in-situ formation of the nitrous acidium ion (H₂O⁺–NO) or dinitrogen trioxide (N₂O₃) from a nitrite (B80452) salt (e.g., sodium nitrite) and a strong acid. This electrophilic species is then attacked by the lone pair of electrons on the secondary nitrogen of the pyrrolidine (B122466) ring, leading to the formation of the N-nitroso derivative after deprotonation.

Common reagents and conditions for this transformation are summarized in the table below.

Reagent SystemTypical ConditionsMechanism Highlights
Sodium Nitrite (NaNO₂)Aqueous strong acid (e.g., HCl, H₂SO₄), 0-5 °CFormation of nitrous acid (HNO₂) in situ, which acts as the primary nitrosating agent.
Tert-butyl nitrite (TBN)Solvent-free or in an organic solvent, mild conditionsOffers a metal- and acid-free alternative, suitable for substrates with acid-labile functional groups. acs.org
Nitrogen Trioxide (N₂O₃)Anhydrous conditions, low temperatureA powerful nitrosating agent, often used when aqueous conditions are to be avoided.

The reaction is generally high-yielding, provided that the pH is carefully controlled to optimize the concentration of the active nitrosating species while ensuring the amine is sufficiently nucleophilic.

Exploration of Asymmetric Synthesis for Stereoselective Production of Pyrrolidine-3-carboxylic Acid Scaffolds

The biological and chemical significance of chiral pyrrolidine rings has driven extensive research into the asymmetric synthesis of precursors like pyrrolidine-3-carboxylic acid. These stereoselective methods are crucial for producing enantiomerically pure starting materials, which would, in turn, yield chiral 1-Nitrosopyrrolidine-3-carboxylic acid.

Several advanced strategies have been developed:

Organocatalytic Enantioselective Michael Additions : This approach has been successfully used to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. The reaction involves the Michael addition of nitroalkanes to 4-oxo-2-enoates, catalyzed by chiral organocatalysts, to build the substituted pyrrolidine skeleton with high stereocontrol. acs.orgnih.govacs.org

Iridium-Catalyzed Reductive [3+2] Cycloaddition : A general and highly selective method involves the iridium-catalyzed reductive generation of azomethine ylides from amides or lactams. These ylides then undergo a [3+2] dipolar cycloaddition with alkenes to afford structurally complex and highly substituted pyrrolidines. nih.gov

Enantioselective Hydrogenation : Patented processes describe the asymmetric hydrogenation of prochiral enamine precursors, such as 1-benzyl-4-aryl-2,5-dihydro-1H-pyrrole-3-carboxylic acids. Using chiral metal complexes, particularly Ruthenium-based catalysts with chiral diphosphine ligands like (R)-MeOBIPHEP, allows for the production of specific enantiomers of the pyrrolidine-3-carboxylic acid scaffold with very high enantiomeric excess (>99% ee). researcher.life

Key Parameters for Asymmetric Hydrogenation of a Pyrrolidine Precursor researcher.life

Parameter Value/Condition
Catalyst [Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)]
Substrate/Catalyst Ratio 250 (mol/mol)
Hydrogen Pressure 40 bar
Temperature 30 °C
Solvent Methanol (B129727)
Conversion 99.9%

| Enantiomeric Excess (ee) | 99.4% |

Synthesis of Analogues and Related Nitrosopyrrolidine Carboxylic Acids (e.g., 1-Nitrosopyrrolidine-2-carboxylic acid)

The synthesis of analogues provides valuable compounds for comparative studies. A prominent analogue of the target compound is 1-Nitrosopyrrolidine-2-carboxylic acid, also known as N-Nitroso-proline. Its synthesis follows the same fundamental principle as described in section 2.1.1: the nitrosation of its parent amino acid, proline.

The reaction is typically carried out by dissolving L-proline or D-proline in an acidic aqueous solution at low temperatures and adding a solution of sodium nitrite dropwise. The N-nitroso product precipitates or is extracted from the reaction mixture. This well-established procedure is robust and provides N-Nitroso-proline in high yields. The structural difference, with the carboxylic acid group at the 2-position instead of the 3-position, originates entirely from the choice of the starting material (Proline vs. Pyrrolidine-3-carboxylic acid).

Fundamental Chemical Transformations and Reaction Mechanisms

1-Nitrosopyrrolidine-3-carboxylic acid, as an N-nitrosamine, undergoes characteristic chemical transformations, notably decomposition upon exposure to ultraviolet light and reduction of the nitroso group.

Photolytic Decomposition Pathways and Kinetics in Aqueous and Organic Media

The photolysis of N-nitrosamines, including N-nitrosopyrrolidine (NPYR), is initiated by the absorption of UV radiation, which promotes the molecule to an excited state. acs.org The primary photochemical event is the homolytic cleavage of the relatively weak nitrogen-nitrogen (N-N) bond. acs.orgmit.edu

N-NO Bond Cleavage: Upon UV irradiation (typically in the UVA range, ~340-360 nm), the N-NO bond breaks, generating a pyrrolidinyl radical and a nitric oxide radical (•NO). acs.orgnih.gov

This initial step triggers a cascade of subsequent reactions that are highly dependent on the surrounding medium (e.g., solvent, pH, presence of oxygen).

Key Decomposition Pathways: acs.orgmit.edu

Reaction with Oxygen : In aerobic (oxygen-rich) environments, the pyrrolidinyl radical can react with O₂ to form peroxy radicals, leading to a complex mixture of oxidative degradation products. The nitric oxide radical can be oxidized to nitrogen dioxide (•NO₂) and other nitrogen oxides, which can lead to the formation of nitrate (B79036) and nitrite in aqueous solutions. nih.gov

Hydrogen Abstraction : The highly reactive pyrrolidinyl radical can abstract a hydrogen atom from solvent molecules or other organic species to form pyrrolidine-3-carboxylic acid.

Denitrosation : In acidic media, a light-catalyzed denitrosation can occur, yielding the parent amine and a nitrosating agent. researchgate.net

The quantum yield for the direct photolysis of N-nitrosopyrrolidine has been determined to be approximately 0.3. nih.gov The decomposition rate is influenced by pH, with studies on other nitrosamines showing an increased rate at lower pH values. acs.org The photoproducts can be genotoxic, indicating the formation of stable, reactive intermediates. nih.gov

Reductive Conversion to Corresponding Hydrazines and Amines

The nitroso group of 1-Nitrosopyrrolidine-3-carboxylic acid can be readily reduced to form either the corresponding hydrazine (B178648) (1-aminopyrrolidine-3-carboxylic acid) or be completely removed to yield the parent amine (pyrrolidine-3-carboxylic acid). The outcome of the reaction is highly dependent on the choice of reducing agent and reaction conditions.

Reduction to Hydrazines: This transformation involves a 4-electron, 4-proton reduction of the nitrosamine (B1359907). Several methods are effective:

Metal-Acid Systems : The classic method involves using zinc dust in acetic or mineral acid (HCl, H₂SO₄). acs.orgnih.govgoogle.com The metal acts as the electron donor, reducing the nitroso group in a controlled manner to the hydrazine level.

Catalytic Hydrogenation : This is a common industrial method where the nitrosamine is treated with hydrogen gas (H₂) in the presence of a metal catalyst. acs.orgnih.gov Catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) are effective. acs.org To prevent over-reduction to the amine, reaction conditions must be carefully controlled, and the addition of salts like ammonium (B1175870) acetate (B1210297) can help suppress amine formation. acs.org

Reduction to Amines (Denitrosation): Complete cleavage of the N-NO bond to regenerate the parent amine is also a key transformation. This can occur as a side reaction during hydrazine synthesis or be achieved deliberately using stronger reducing agents.

Lithium Aluminum Hydride (LiAlH₄) : This powerful hydride reagent typically reduces the nitrosamine to the corresponding hydrazine, but under harsher conditions or with certain substrates, it can lead to the parent amine. acs.orgnih.govwhiterose.ac.uk

Raney Nickel-Catalyzed Hydrogenolysis : This method is effective for complete denitrosation, cleaving the N-N bond to yield the secondary amine. nih.gov

Common Reducing Agents and Their Products

Reducing Agent Primary Product Typical Conditions
Zn / Acetic Acid Hydrazine Aqueous or alcoholic solvent, controlled temperature. nih.govgoogle.com
H₂ / Pd-C Hydrazine H₂ pressure (e.g., 50 psig), 60 °C, often with salt additives. acs.org
LiAlH₄ Hydrazine / Amine Anhydrous ether or THF, reflux. whiterose.ac.uknumberanalytics.com

Reactions with Electrophilic and Nucleophilic Reagents

The chemical reactivity of 1-Nitrosopyrrolidine-3-carboxylic acid is dictated by the interplay of its three key structural features: the pyrrolidine ring, the N-nitroso group, and the carboxylic acid moiety. The carboxylic acid group, in particular, endows the molecule with the ability to react with both electrophiles and nucleophiles.

The carbonyl carbon of the carboxylic acid is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The reactivity of this electrophilic center is further modulated by the substituents attached to the acyl group. khanacademy.org In the case of 1-Nitrosopyrrolidine-3-carboxylic acid, the N-nitroso group acts as an electron-withdrawing group, which increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to a simple alkyl carboxylic acid. khanacademy.org

Conversely, upon deprotonation, the resulting carboxylate anion is a potent nucleophile. This allows the molecule to participate in reactions with various electrophiles.

Reactions with Nucleophiles (Nucleophilic Acyl Substitution):

The primary reaction pathway with nucleophiles is nucleophilic acyl substitution. libretexts.org In this two-step mechanism, the nucleophile first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (in this case, a hydroxyl group, which is typically a poor leaving group) is eliminated to regenerate the carbonyl group. msu.edu To facilitate these reactions, the carboxylic acid is often activated by converting the hydroxyl group into a better leaving group.

Common nucleophilic substitution reactions include:

Esterification: In the presence of an acid catalyst, the compound can react with alcohols to form esters.

Amide Formation: Reaction with primary or secondary amines, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), yields amides. khanacademy.org

Acyl Halide Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a highly reactive acyl chloride. khanacademy.orgmsu.edu

The general scheme for these reactions is presented below:

Interactive Data Table: Predicted Reactions with Nucleophiles

NucleophileReagent/ConditionPredicted ProductReaction Type
Alcohol (R'-OH)Acid Catalyst (e.g., H₂SO₄)1-Nitrosopyrrolidine-3-carboxylate esterFischer Esterification
Amine (R'-NH₂)Coupling Agent (e.g., DCC)N-substituted-1-Nitrosopyrrolidine-3-carboxamideAmidation
Thionyl ChlorideHeat1-Nitrosopyrrolidine-3-carbonyl chlorideAcyl Halide Formation
Hydride (e.g., LiAlH₄)Anhydrous Ether, then H₃O⁺(1-Nitrosopyrrolidin-3-yl)methanolReduction

Reactions with Electrophiles:

After deprotonation by a base, the resulting carboxylate anion of 1-Nitrosopyrrolidine-3-carboxylic acid can act as a nucleophile and attack various electrophiles. A typical example is the reaction with alkyl halides to form esters via an SN2 mechanism.

Interactive Data Table: Predicted Reactions with Electrophiles

ElectrophileReagent/ConditionPredicted ProductReaction Type
Alkyl Halide (R'-X)Base (e.g., NaOH, K₂CO₃)1-Nitrosopyrrolidine-3-carboxylate esterNucleophilic Substitution (SN2)
Acyl Chloride (R'-COCl)BaseCarboxylic Anhydride (B1165640)Acylation

Stability and Degradation Pathways under Controlled Laboratory Conditions

The stability of 1-Nitrosopyrrolidine-3-carboxylic acid is largely influenced by the N-nitroso moiety, which is known to be susceptible to degradation under various conditions, particularly pH and light. While specific data for this exact compound is limited, its stability profile can be inferred from studies on analogous N-nitroso compounds.

pH-Dependent Stability:

N-nitrosamines often exhibit significant pH-dependent stability. Studies on compounds like N-nitroso-hydrochlorothiazide (NO-HCT) have shown that degradation is rapid in neutral to slightly basic conditions (pH 6-8) but significantly slower in acidic environments (pH 1-5). researchgate.net Similarly, prodrugs containing ester linkages have demonstrated greater stability at lower pH values. nih.gov Therefore, it is anticipated that 1-Nitrosopyrrolidine-3-carboxylic acid would be more stable in acidic aqueous solutions and would degrade more readily as the pH increases towards neutral and alkaline values.

Degradation Pathways:

The primary routes of degradation for N-nitroso compounds typically involve cleavage of the N-N bond. Under controlled laboratory conditions, this can be initiated by factors such as UV radiation or strong oxidizing agents.

Photolytic Degradation: N-nitrosamines can undergo photolysis upon exposure to UV light. Studies on the parent compound, N-Nitrosopyrrolidine (NPYR), have demonstrated that UV radiation, especially in combination with ozone (O₃/UV), leads to rapid degradation. nih.gov This process involves the generation of highly reactive hydroxyl radicals (OH•) which attack the molecule. nih.govresearchgate.net The primary degradation pathway likely involves the cleavage of the nitroso group, potentially leading to the formation of pyrrolidine-3-carboxylic acid and nitrate ions. nih.gov

Oxidative Degradation: Advanced oxidation processes can effectively degrade N-nitrosamines. The reaction of NPYR with hydroxyl radicals has a very high second-order rate constant, indicating a rapid reaction. nih.gov The degradation can proceed through the cleavage of the nitroso group or oxidation of the pyrrolidine ring, ultimately leading to mineralization into smaller organic acids, carbon dioxide, and water under exhaustive conditions. mdpi.com

Interactive Data Table: Predicted Stability and Degradation of 1-Nitrosopyrrolidine-3-carboxylic acid

ConditionPredicted StabilityProbable Degradation Pathway(s)Key Degradation Products
Acidic (pH 1-5), darkRelatively HighSlow hydrolysis/denitrosationPyrrolidine-3-carboxylic acid, Nitrous acid
Neutral/Basic (pH > 6), darkLowBase-catalyzed hydrolysis of the N-N bondPyrrolidine-3-carboxylic acid, Nitrate/Nitrite
UV IrradiationVery LowPhotolytic cleavage of the N-N bond (denitrosation)Pyrrolidine-3-carboxylic acid, Nitrate
Strong Oxidants (e.g., O₃/UV)Very LowRadical-mediated oxidation and N-N bond cleavagePyrrolidine-3-carboxylic acid, Nitrate, Ring-opening products, Low-molecular-weight carboxylic acids

Metabolic Activation and Biotransformation Pathways of 1 Nitrosopyrrolidine 3 Carboxylicacid in Biological Models

Cytochrome P450-Mediated α-Hydroxylation as a Key Bioactivation Pathwaynih.govumn.edu

The primary and most crucial pathway for the metabolic activation of cyclic nitrosamines is α-hydroxylation, a reaction catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govumn.edu This enzymatic process introduces a hydroxyl group onto the carbon atom immediately adjacent (at the α-position) to the N-nitroso group. This initial oxidation is considered the rate-limiting step in the bioactivation of many nitrosamines. chemrxiv.org

While direct studies on 1-Nitrosopyrrolidine-3-carboxylic acid are limited, research on the parent compound, N-Nitrosopyrrolidine (NPYR), and other structurally similar nitrosamines provides insight into the specific CYP isoforms likely involved in its metabolism. In vitro systems utilizing human and animal liver microsomes have identified several key enzymes.

CYP2A Family : Human CYP2A6 and CYP2A13, along with their rodent orthologs, are recognized as important enzymes in the α-hydroxylation of cyclic nitrosamines like NPYR. nih.gov CYP2A enzymes are known for their role in metabolizing nicotine (B1678760) and other toxicants. nih.govnih.govalliedacademies.org

CYP2E1 : This isoform is well-known for its ability to metabolize a wide range of small-molecule xenobiotics, including numerous nitrosamines. nih.govresearchgate.net CYP2E1 can be induced by ethanol (B145695) and is highly effective at generating reactive oxygen species, which can contribute to cellular damage. nih.govmdpi.comnih.gov

CYP1A1 : Primarily found in extrahepatic tissues, CYP1A1 is involved in the metabolism of polycyclic aromatic hydrocarbons and other environmental carcinogens. nih.govnih.gov Its involvement in nitrosamine (B1359907) metabolism suggests a potential role in the activation of 1-Nitrosopyrrolidine-3-carboxylic acid, particularly in tissues other than the liver. nih.gov

Table 1: Key Cytochrome P450 Isoforms in Nitrosamine Metabolism

Isoform Primary Location Key Substrates Relevance to Nitrosamine Metabolism
CYP2A6 Liver Nicotine, Coumarin Catalyzes α-hydroxylation of cyclic nitrosamines like NPYR. nih.govalliedacademies.org
CYP2E1 Liver, Brain Ethanol, Acetone, various small-molecule drugs Known to metabolize and activate numerous procarcinogenic nitrosamines. nih.govresearchgate.net
CYP1A1 Extrahepatic tissues (e.g., lung) Polycyclic aromatic hydrocarbons (PAHs) Participates in the metabolic activation of carcinogens in tissues exposed to environmental pollutants. nih.govnih.gov

Characterization of Unstable α-Hydroxynitrosamine Intermediates and their Decomposition Products (e.g., Diazonium Ions)nih.govumn.edu

The product of CYP-mediated α-hydroxylation, an α-hydroxynitrosamine, is a highly unstable intermediate. nih.govumn.edu It does not accumulate in biological systems but rapidly undergoes spontaneous decomposition. This process involves the cleavage of the heterocyclic ring, leading to the formation of a reactive diazonium ion. chemrxiv.orgnih.gov

The decomposition cascade is as follows:

Enzymatic α-hydroxylation of the nitrosamine.

The resulting α-hydroxynitrosamine is unstable.

It spontaneously rearranges and cleaves to form an aldehyde and a diazonium ion. umn.edunih.gov

These diazonium ions are potent electrophiles that can readily react with nucleophilic sites on cellular macromolecules, including DNA, leading to the formation of DNA adducts.

The presence of a carboxylic acid group at the 3-position of the pyrrolidine (B122466) ring is predicted to have a significant impact on the metabolic activation of the molecule. Computational and structure-activity relationship (SAR) studies have identified that electron-withdrawing substituents, such as a carboxylic acid group, tend to decrease the carcinogenic potency of nitrosamines. chemrxiv.orgacs.org

This "deactivating effect" is attributed to the electronic properties of the carboxyl group, which reduces the electron density of the pyrrolidine ring. acs.org This alteration can:

Reduce the likelihood of α-carbon hydroxylation : The initial, rate-limiting step for activation becomes less favorable. chemrxiv.org

Alter binding affinity : The polar carboxylic acid group may affect the orientation and binding of the molecule within the active site of CYP enzymes, potentially hindering its placement for optimal α-hydroxylation.

Therefore, the carboxylic acid moiety is expected to decrease the rate of bioactivation of 1-Nitrosopyrrolidine-3-carboxylic acid compared to its parent compound, NPYR. acs.org

Comparative Metabolic Studies of 1-Nitrosopyrrolidine-3-carboxylic acid with N-Nitrosopyrrolidine (NPYR) in Microsomal Systems and Animal Models

Direct comparative metabolic studies are essential for understanding the influence of the carboxylic acid substituent. Based on existing knowledge, a comparison in microsomal systems would likely reveal significant differences in metabolic profiles.

Table 2: Predicted Metabolic Comparison: NPYR vs. 1-Nitrosopyrrolidine-3-carboxylic acid

Metabolic Pathway N-Nitrosopyrrolidine (NPYR) 1-Nitrosopyrrolidine-3-carboxylic acid (Predicted)
α-Hydroxylation Major bioactivation pathway, readily occurs in liver microsomes. nih.govnih.gov Significantly reduced rate due to the deactivating effect of the carboxylic acid group. chemrxiv.orgacs.org
β-Hydroxylation Occurs, leading to metabolites like 3-hydroxy-NPYR. nih.gov May occur, but could be influenced by the existing substituent at the 3-position.
Conjugation Not a primary pathway for the parent molecule. The carboxylic acid group is a likely site for Phase II conjugation (e.g., glucuronidation). researchgate.net
Overall Metabolic Rate Relatively rapid metabolism in competent systems. nih.gov Potentially slower overall metabolism or a shift towards detoxification pathways.

Enzymatic and Non-Enzymatic Interactions within Cellular Environments in In Vitro Models

Within a cellular environment, the biotransformation of 1-Nitrosopyrrolidine-3-carboxylic acid involves a complex interplay of enzymatic and non-enzymatic processes. If α-hydroxylation does occur, the resulting diazonium ions would non-enzymatically react with available nucleophiles, such as water, glutathione (B108866) (GSH), and functional groups on proteins and DNA.

The carboxylic acid moiety introduces additional possibilities for interaction. The formation of acyl-CoA or acyl-glucuronide conjugates can occur enzymatically. researchgate.net These conjugates, particularly acyl-CoA thioesters, can be reactive and may form adducts with cellular proteins. researchgate.net The formation of acyl-glutathione thioester conjugates, either spontaneously or catalyzed by glutathione S-transferases, is also a possibility. While often viewed as a detoxification step, these conjugates can also be reactive towards cellular nucleophiles. researchgate.net

Molecular Mechanisms of Genotoxicity and Mutagenicity Induced by 1 Nitrosopyrrolidine 3 Carboxylicacid

Mechanisms of DNA Adduct Formation

There is no available information on the mechanisms of DNA adduct formation for 1-Nitrosopyrrolidine-3-carboxylic acid.

Alkylation of DNA Bases and Resulting Lesions

No studies were found that investigated the alkylation of DNA bases or the formation of specific DNA lesions, such as O6-methylguanine or N7-ethylguanine, by 1-Nitrosopyrrolidine-3-carboxylic acid.

Role of DNA Repair Enzymes in Modulating Adduct Persistence in Research Models

Information on the role of DNA repair enzymes in modulating the persistence of DNA adducts formed by 1-Nitrosopyrrolidine-3-carboxylic acid is not available.

Induction of Specific Gene Mutations (e.g., G>A Transitions) in Bacterial and Mammalian Cell Systems

There are no published studies on the induction of specific gene mutations by 1-Nitrosopyrrolidine-3-carboxylic acid in either bacterial or mammalian cell systems.

Assessment of Clastogenic Potential and Chromosomal Aberrations in In Vitro Models

No data exists regarding the assessment of the clastogenic potential or the induction of chromosomal aberrations by 1-Nitrosopyrrolidine-3-carboxylic acid in in vitro models.

In Vitro Genotoxicity Testing Methodologies for 1-Nitrosopyrrolidine-3-carboxylic acid

Specific in vitro genotoxicity testing methodologies and their results for 1-Nitrosopyrrolidine-3-carboxylic acid have not been reported in the scientific literature.

Bacterial Reverse Mutation Assays (Ames Test) with Metabolic Activation Systems (S9)

There are no available results from Bacterial Reverse Mutation Assays (Ames Test) for 1-Nitrosopyrrolidine-3-carboxylic acid, either with or without metabolic activation systems (S9).

Mammalian Cell Gene Mutation Assays (e.g., using Reporter Genes)

1-Nitrosopyrrolidine-3-carboxylic acid, also known as N-nitrosoproline (NPRO), has been evaluated in mammalian cell assays to determine its potential to induce gene mutations. Unlike many other N-nitrosamines, NPRO is generally considered to be non-mutagenic and non-genotoxic in standard in vitro test systems that rely on metabolic activation by liver S9 extracts. nih.gov

A recent study utilized the ToxTracker assay, a reporter-based new approach methodology (NAM), to assess the genotoxic potential of various N-nitrosamines. In this study, an enhanced metabolization protocol (EMP) with hamster liver S9 extract was developed to improve the detection of genotoxicity for this class of compounds. Despite the enhanced metabolic conditions, NPRO did not induce a genotoxic response in the ToxTracker assay, confirming its non-genotoxic profile under these test conditions. nih.gov The assay evaluates the induction of different cellular signaling pathways, including DNA damage repair, oxidative stress, and protein damage, providing a comprehensive overview of a compound's genotoxic activity. The lack of reporter activation by NPRO contrasts with results for other mutagenic N-nitrosamines tested in the same system, such as 1-nitrosopyrrolidine (B20258) (NPYR) and N-nitrosomorpholine (NMOR), which were classified as genotoxic. nih.gov

Table 1: Genotoxicity of N-nitrosamines in the ToxTracker Assay with Enhanced Metabolization Protocol (EMP)

Compound Molecular Weight ( g/mol ) Genotoxicity Classification with EMP
N-nitrosoproline (NPRO) 144 Non-genotoxic
1-nitrosopyrrolidine (NPYR) 100 Genotoxic
N-nitrosomorpholine (NMOR) 116 Genotoxic
N-nitrosodiethylamine (NDEA) 102 Genotoxic

This table is based on data presented in an enhanced metabolization protocol study for in vitro genotoxicity assessment. nih.gov

While some structurally related compounds, such as certain N-nitrosopeptides, have been shown to be direct-acting mutagens in Chinese hamster ovary (CHO) cells by inducing thioguanine-resistant variants, NPRO itself has consistently tested negative in assays for gene mutation. nih.govnih.gov

Micronucleus Assays in Cultured Cells

Micronucleus assays in cultured mammalian cells are a standard method for detecting clastogenic and aneugenic events. For 1-Nitrosopyrrolidine-3-carboxylic acid (NPRO), data from specific in vitro micronucleus assays are limited in the reviewed literature. However, its genotoxic potential has been assessed in more comprehensive test systems that can detect the underlying cellular damage leading to micronucleus formation.

The ToxTracker assay, for instance, measures the activation of the p53-mediated DNA damage response pathway, a key cellular event that responds to the types of DNA damage that can result in chromosomal breaks and micronuclei. In a study using an enhanced metabolization protocol with hamster S9 liver extract, NPRO was classified as non-genotoxic. nih.gov This indicates that NPRO did not induce the DNA damage reporters in the assay, suggesting it does not cause the primary DNA lesions that would lead to a positive result in a micronucleus test under these conditions. nih.gov

In contrast, other cyclic nitrosamines like N-nitrosopyrrolidine (NPYR) and N-nitrosomorpholine (NMOR) were found to be genotoxic in the same assay system. nih.gov Furthermore, studies on the related compound N-nitroso propranolol (B1214883) (NNP) have shown that it can induce micronuclei in human lymphoblastoid TK6 cells, but only in the presence of a hamster liver S9 metabolic activation system. nih.govresearchgate.net The consistent negative findings for NPRO in broader genotoxicity screens suggest a low potential for inducing chromosomal damage in vitro. nih.gov

Table 2: Summary of NPRO Activity in the Reporter-Based ToxTracker Genotoxicity Assay

Genotoxicity Endpoint Reporter Gene NPRO Result with EMP
DNA Damage Rtkn-GFP Negative
Oxidative Stress Srxn1-GFP Negative
Protein Misfolding Ddit3-GFP Negative

This table summarizes the lack of response for NPRO in the ToxTracker assay, indicating non-genotoxicity across multiple pathways. nih.gov

In Vivo Mutagenicity Studies in Animal Models (e.g., MutaMouse, Rodent Carcinogenicity Studies focusing on Molecular Endpoints)

In vivo studies have provided critical insights into the biological activity of 1-Nitrosopyrrolidine-3-carboxylic acid (NPRO). Long-term rodent carcinogenicity bioassays have been conducted to evaluate its potential to cause cancer, which is often the ultimate consequence of unrepaired mutagenic events.

In one key study, rats administered NPRO in their drinking water for two years showed no increase in tumor incidence compared to untreated control animals. chemicalbook.com Similarly, a 26-week study in mice also demonstrated a lack of carcinogenicity. chemicalbook.com Based on such findings, the International Agency for Research on Cancer (IARC) has classified NPRO in Group 3: "not classifiable as to its carcinogenicity to humans." chemicalbook.com This classification reflects the lack of evidence for carcinogenicity in animal studies.

Table 3: Results of Long-Term Rodent Carcinogenicity Studies on NPRO

Animal Model Duration Administration Result
Rats 2 years Drinking Water Non-carcinogenic

This table is based on data from carcinogenicity bioassays. chemicalbook.com

While NPRO itself appears non-carcinogenic when administered directly, studies focusing on molecular endpoints have investigated the effects of NPRO formed endogenously. When precursors such as proline and sodium nitrite (B80452) are ingested simultaneously, N-nitroso compounds can form in the acidic environment of the stomach. An in vivo study using the comet assay in mice evaluated DNA damage in multiple organs after oral administration of proline and sodium nitrite. researchgate.net The results showed that the endogenous formation of nitrosamines, including NPRO, led to detectable DNA damage, particularly in the liver. researchgate.net This suggests that while exogenous NPRO is not carcinogenic in feeding studies, its formation in vivo from dietary precursors can lead to genotoxic events at the molecular level.

In contrast to NPRO, other cyclic nitrosamines have shown clear evidence of mutagenicity and carcinogenicity in vivo. For example, N-nitrosopyrrolidine (NPYR) is a known hepatocarcinogen in rats and has been shown to induce micronuclei in the liver of rats in repeated dose studies. nih.govnih.gov The lack of a positive result in the bone marrow micronucleus assay for NPYR highlights the organ-specific nature of its genotoxicity, which is primarily directed at the liver. nih.gov Although no specific MutaMouse studies on NPRO were identified in the reviewed literature, this transgenic rodent model is frequently used to assess in vivo mutagenicity for other compounds, where it can detect mutations in the liver and other organs. food.gov.ukfu-berlin.de

Analytical Methodologies for Detection and Quantification of 1 Nitrosopyrrolidine 3 Carboxylicacid in Diverse Matrices

Advanced Sample Preparation Techniques

Effective sample preparation is a critical prerequisite for reliable quantification, aiming to isolate and concentrate the target analyte while removing interfering matrix components. thermofisher.com The vast landscape of different matrices, from biological fluids to environmental samples, necessitates tailored extraction and clean-up strategies. sepscience.com

Optimized Extraction Methods (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Various Microextraction Techniques)

The choice of extraction method depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique.

Solid-Phase Extraction (SPE): SPE is a widely used technique for extracting nitrosamines and related compounds from aqueous samples. It offers high recovery, good reproducibility, and the ability to concentrate the analyte from large sample volumes. chromatographyonline.com For a polar, acidic compound like 1-Nitrosopyrrolidine-3-carboxylic acid, multi-step SPE procedures are often employed. A common approach for N-nitrosoamino acids in biological samples like urine involves initial acidification of the sample, followed by extraction using a combination of reversed-phase (e.g., tC18) and weak anion exchange (WAX) cartridges. nih.gov The reversed-phase cartridge retains the analyte and other organic compounds, while the anion exchange resin specifically captures the acidic target compound, allowing for selective elution. nih.gov For water samples, SPE cartridges packed with materials like coconut carbon are recommended by regulatory methods for a broad range of nitrosamines. thermofisher.com

Liquid-Liquid Extraction (LLE): LLE is a traditional method used for sample clean-up, particularly for complex matrices like cured meat products. nih.gov In this technique, the sample is homogenized and extracted with an organic solvent. For acidic analytes, pH adjustment is crucial to ensure the compound is in a neutral form to facilitate its transfer into the organic phase. However, compared to SPE, LLE can be more labor-intensive and may consume larger volumes of organic solvents. chromatographyonline.com

Microextraction Techniques: Modern analytical workflows increasingly utilize miniaturized extraction techniques to reduce solvent consumption and sample volume. In-tube solid-phase microextraction (IT-SPME) is one such advanced method. When coupled online with liquid chromatography, IT-SPME allows for the efficient extraction and concentration of nitrosamines from small sample volumes. nih.gov For instance, using a specialized capillary as the extraction device, multiple draw/eject cycles can significantly concentrate the analytes before they are directly desorbed into the chromatographic system. nih.gov

Table 1: Comparison of Extraction Techniques for N-Nitrosoamino Acids

Technique Principle Typical Sorbent/Solvent Advantages Common Matrices Reference
Solid-Phase Extraction (SPE) Analyte partitioning between a solid sorbent and a liquid sample. Reversed-Phase (C18), Weak Anion Exchange (WAX), Coconut Carbon. High recovery, good concentration factor, automation-friendly. Urine, Water, Beverages. nih.govthermofisher.com
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases. Dichloromethane, Ethyl Acetate (B1210297). Effective for complex, high-fat matrices. Cured Meats, Food Products. nih.govedqm.eu
In-Tube SPME Analyte adsorption onto a coated capillary followed by thermal or solvent desorption. Carboxen 1006 PLOT capillary. High sensitivity, low sample volume, online automation, reduced solvent use. Pharmaceutical Preparations. nih.gov

Matrix Clean-up Procedures for Complex Biological and Environmental Samples

Complex matrices contain numerous endogenous substances that can interfere with the analysis, causing ion suppression in mass spectrometry or co-eluting peaks in chromatography. Therefore, rigorous clean-up is essential.

For biological samples such as urine, a multi-step SPE approach provides excellent clean-up. After loading the acidified sample onto a reversed-phase cartridge, interfering compounds can be washed away with water and methanol (B129727). nih.gov The analyte is then eluted and further purified on an anion exchange column, which selectively retains the acidic compound while other non-acidic interferences are washed away. The final elution is typically performed using a basic solvent like methanol containing ammonium (B1175870) hydroxide. nih.gov

In the analysis of food products like cured meats, a combination of LLE and ion-exchange chromatography is effective. nih.gov An initial extraction separates the analyte from the bulk matrix, and subsequent passage through an ion-exchange column further purifies the extract by specifically binding the carboxylic acid group. For environmental water samples, EPA methods suggest cleanup using an alumina (B75360) column to remove interferences that may affect gas chromatography analysis. epa.gov This step is performed after the initial extraction and just before instrumental analysis. epa.gov

State-of-the-Art Chromatographic Separation Methods

Chromatography is the core of the analytical process, separating the target analyte from other components in the prepared sample extract before detection.

Gas Chromatography hyphenated with Mass Spectrometry (GC-MS) for Volatile Species

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, 1-Nitrosopyrrolidine-3-carboxylic acid is a non-volatile compound due to its polar carboxylic acid group. Therefore, a derivatization step is mandatory to convert it into a volatile species suitable for GC analysis. nih.govnih.gov

A common derivatization strategy involves esterification of the carboxylic acid group. This can be achieved by converting the compound to its methyl ester or by reacting it with a reagent like pentafluorobenzyl bromide (PFBBr) in the presence of a catalyst such as N,N-diisopropylethylamine (DIPEA). nih.govnih.gov The resulting PFB ester is highly volatile and possesses electron-capturing properties, making it ideal for sensitive detection by GC-MS, particularly in negative chemical ionization (NCI) mode. nih.gov Isotope dilution methods, using a stable isotope-labeled internal standard (e.g., 13C5-N-nitrosoproline), are employed for accurate quantification. nih.gov Triple quadrupole GC-MS/MS systems operating in Multiple Reaction Monitoring (MRM) mode offer enhanced selectivity and lower detection limits by minimizing background interferences. gcms.czshimadzu.com

Table 2: Typical GC-MS Parameters for Derivatized N-Nitrosoamino Acid Analysis

Parameter Condition Purpose Reference
Derivatizing Agent Pentafluorobenzyl bromide (PFBBr) Creates a volatile and electron-capturing derivative. nih.gov
GC Column DB-5 or similar (30 m x 0.25 mm i.d., 0.25 µm film) Provides separation of derivatized analytes. nih.gov
Injection Mode Splitless Maximizes transfer of analyte onto the column for trace analysis. shimadzu.com
Carrier Gas Helium Inert gas to carry analytes through the column. gcms.cz
Ionization Mode Negative Chemical Ionization (NCI) or Electron Impact (EI) NCI for high sensitivity with PFB derivatives; EI for standard analysis. nih.govgcms.cz
Detection Mode MS/MS (Multiple Reaction Monitoring) Provides high selectivity and sensitivity by monitoring specific parent-daughter ion transitions. gcms.czshimadzu.com

Liquid Chromatography hyphenated with High-Resolution Mass Spectrometry (LC-HRMS/MS) for Comprehensive Analysis

LC-MS/MS is the preferred method for analyzing polar, non-volatile compounds like 1-Nitrosopyrrolidine-3-carboxylic acid as it does not require derivatization. coresta.org This technique directly separates the analyte in its native form from the sample extract.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode. A C18 column is typically used with a mobile phase consisting of a gradient of water and an organic solvent (methanol or acetonitrile), often with a formic acid additive. lcms.czrsc.org The formic acid helps to improve peak shape and enhance ionization efficiency in the mass spectrometer.

Detection is achieved using a tandem mass spectrometer (MS/MS), often a high-resolution instrument like a quadrupole-Orbitrap or quadrupole time-of-flight (QToF) mass spectrometer. lcms.czrsc.org Analysis is typically performed in positive ion mode using heated electrospray ionization (HESI). rsc.org The high-resolution capability allows for the accurate mass measurement of the parent ion, providing high confidence in its identification. Subsequent fragmentation (MS/MS) of the parent ion generates characteristic product ions that are used for highly selective and sensitive quantification via selected reaction monitoring (SRM) or parallel reaction monitoring (PRM). nih.gov

Table 3: Typical LC-MS/MS Parameters for N-Nitrosoamino Acid Analysis

Parameter Condition Purpose Reference
LC Column Hypersil GOLD C18 (1.9 µm, 100 × 2.1 mm) or equivalent Reversed-phase separation of polar analytes. lcms.cz
Mobile Phase A: Water + 0.1% Formic Acid; B: Methanol or Acetonitrile + 0.1% Formic Acid Gradient elution separates compounds based on polarity. Formic acid aids ionization. nih.govlcms.cz
Ionization Mode Heated Electrospray Ionization (HESI), Positive Ion Mode Efficiently ionizes polar compounds for MS detection. rsc.org
Mass Analyzer Triple Quadrupole, Q-Exactive (Quadrupole-Orbitrap) Provides high selectivity (MS/MS) and/or high mass accuracy (HRMS). lcms.czrsc.org
Detection Mode Multiple Reaction Monitoring (MRM) / Full Scan MS MRM for targeted quantification; Full Scan for identification and untargeted screening. nih.govlcms.cz

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is an emerging technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. fu-berlin.de It combines some of the best features of both gas and liquid chromatography and is considered a "green" alternative due to the reduction in organic solvent use. acs.org

SFC is well-suited for the analysis of a wide range of nitrosamines. fu-berlin.denih.gov For polar compounds, a modifier such as methanol is added to the CO₂ mobile phase to increase its solvating power. nih.gov The separation can be performed on various types of columns, including porous graphitic carbon (PGC) columns, which are effective for separating structurally diverse nitrosamines. nih.gov SFC is often coupled with mass spectrometry (SFC-MS/MS) for detection, providing the sensitivity and selectivity needed for trace-level impurity analysis in complex matrices like pharmaceutical products. fu-berlin.denih.gov This technique has been successfully applied to develop universal methods for the simultaneous analysis of numerous nitrosamines in various drug products. fu-berlin.de While specific applications for 1-Nitrosopyrrolidine-3-carboxylic acid are not widely documented, the success of SFC in analyzing other polar and non-volatile nitrosamines suggests its high potential for this compound. nih.govusda.gov

Application of Analytical Methods for Research on Occurrence in Environmental Samples (e.g., Water, Air, Soil) and Animal Biological Matrices

The aforementioned analytical techniques have been instrumental in determining the presence and concentration of N-nitroso compounds in various environmental and biological matrices. While data specific to 1-Nitrosopyrrolidine-3-carboxylic acid is not widely available, the study of other nitrosamines provides a clear indication of their prevalence and the analytical capabilities used to detect them.

Environmental Samples:

N-nitrosamines have been detected in drinking water, surface water, and soil. nih.govnih.govnih.gov Their formation in water can be a result of disinfection processes, particularly chloramination. In soil, the presence of precursor amines and nitrosating agents can lead to the formation of nitrosamines. okstate.edunih.gov Studies have shown that nitrosamines can be persistent in environmental samples, with slow degradation observed in soil and lake water. nih.govoup.com

Below is a summary of findings on the occurrence of various N-nitrosamines in water samples from different studies.

Table 1: Occurrence of N-Nitrosamines in Water Samples

N-Nitrosamine CompoundSample TypeConcentration Range (ng/L)Reference
N-nitrosodimethylamine (NDMA)Drinking Water1 - 27 mdpi.com
N-nitrosodiethylamine (NDEA)Surface WaterUp to >100 nih.gov
N-nitrosodi-n-propylamine (NDPA)Surface WaterApproaching 500 nih.gov
N-nitrosopyrrolidine (NPYR)Drinking WaterDetected (quantified) researchgate.net
N-nitrosopiperidine (NPIP)Drinking WaterDetected (quantified) researchgate.net
N-nitrosodiphenylamine (NDPhA)Drinking WaterDetected (quantified) researchgate.net

Animal Biological Matrices:

The analysis of N-nitroso compounds in biological matrices is critical for understanding exposure and metabolism. N-nitroso compounds have been identified in a variety of food products, particularly cured meats processed with nitrites. nih.gov The analysis of these compounds in biological samples often requires extensive sample preparation to remove interfering substances before instrumental analysis. Techniques like GC-TEA and LC-MS/MS are frequently employed for the quantification of nitrosamines in these complex matrices. nih.govnih.gov For non-volatile nitrosoamino acids, HPLC-TEA is a suitable method. nih.gov

The following table summarizes findings on the detection of N-nitrosamines in various food products, which can be considered a primary source of exposure in animal and human biological systems.

Table 2: Occurrence of N-Nitrosamines in Food Samples (Considered as Biological Matrices)

N-Nitrosamine CompoundSample TypeConcentration Range (ppb or µg/kg)Reference
N-nitrosodibenzylamine (NDBzA)Commercial Hams2.6 - 128.5 nih.gov
N-nitrosodimethylamine (NDMA)Cured Meats~10 - 100 nih.gov
N-nitrosopyrrolidine (NPYR)Processed MeatMean level of 4.14 qascf.com
N-nitrosopiperidine (NPIP)Processed MeatMean level of 0.98 qascf.com
N-nitrosoprolineCured MeatRecoveries of 55-75% from spiked samples nih.gov
N-nitrososarcosineCured MeatRecoveries of 55-75% from spiked samples nih.gov

Structure Activity Relationship Sar Studies for 1 Nitrosopyrrolidine 3 Carboxylicacid and Analogous Nitrosamines

Impact of the Carboxylic Acid Substitution on the Reactivity and Biological Activity of Nitrosopyrrolidine Structures

The introduction of a carboxylic acid group onto the pyrrolidine (B122466) ring is a significant structural modification that is predicted to substantially decrease the carcinogenic potency of the parent molecule, N-Nitrosopyrrolidine (NPYR). Statistical analysis of expert-derived SAR has identified the presence of a carboxylic acid group anywhere in a nitrosamine (B1359907) molecule as a feature that significantly decreases the likelihood of it being carcinogenic. nih.gov This deactivating effect can be attributed to several factors:

Electronic Effects : The carboxylic acid group is an electron-withdrawing group. This electronic effect can influence the initial and rate-determining step of metabolic activation, which is the enzymatic hydroxylation of the carbon atom alpha (α) to the nitroso group. nih.govpharmaexcipients.com By withdrawing electron density, the substituent can destabilize the transition state leading to the formation of the α-hydroxy nitrosamine, thereby reducing the rate of activation.

Metabolic Detoxification : Carboxylic acid-containing compounds are potential substrates for Phase II conjugation reactions, such as glucuronidation. nih.gov This metabolic pathway represents a detoxification route, as the resulting glucuronide conjugate is more water-soluble and readily excreted, preventing the parent compound from undergoing metabolic activation to a carcinogenic electrophile. This provides an alternative metabolic fate that competes with the toxification pathway.

Physicochemical Properties : The presence of the carboxylic acid group significantly increases the polarity and water solubility of the molecule compared to NPYR. While this can affect its distribution and ability to penetrate cells, its primary impact on potency is believed to be through the electronic and alternative metabolism effects. nih.gov

For instance, the closely related compound N-Nitroso-L-proline, which also features a carboxylic acid group on the pyrrolidine ring (at the 2-position), is considered non-carcinogenic. nih.govoup.com This provides strong evidence for the deactivating role of this functional group within the nitrosopyrrolidine scaffold.

Comparative SAR Analysis with Other Cyclic Nitrosamines (e.g., N-Nitrosopyrrolidine, N-Nitrosopiperidine, N-Nitrosomorpholine)

Comparing 1-Nitrosopyrrolidine-3-carboxylic acid to other well-studied cyclic nitrosamines highlights the role of the ring structure in determining carcinogenic potency. The parent compound, N-Nitrosopyrrolidine (NPYR), is a known carcinogen, as are the six-membered ring structures N-Nitrosopiperidine (NPIP) and N-Nitrosomorpholine (NMOR). mdpi.comelsevierpure.com

However, their potencies differ, which can be attributed to variations in their metabolic activation rates and the stability of the resulting reactive intermediates. acs.org N-Nitrosopiperidine is generally a more potent carcinogen than N-Nitrosopyrrolidine. elsevierpure.com The presence of the oxygen atom in the N-Nitrosomorpholine ring is considered a deactivating feature, leading to a lower carcinogenic potency compared to NPIP. nih.gov

The introduction of the carboxylic acid group to the NPYR structure is expected to place 1-Nitrosopyrrolidine-3-carboxylic acid at the lowest end of the potency spectrum among these analogs, likely rendering it non-carcinogenic, similar to N-Nitrosoproline. nih.govnih.gov

Table 1: Comparative Carcinogenic Potency of Selected Cyclic Nitrosamines in Rats
CompoundStructureRing SizeKey Structural FeatureCarcinogenic Potency (TD50 in mg/kg/day)Predicted Potency of 1-Nitrosopyrrolidine-3-carboxylicacid
N-Nitrosopyrrolidine (NPYR)5-memberedUnsubstituted pyrrolidine ring~1.3 (Varies by study)Significantly lower; predicted to be non-carcinogenic due to the deactivating carboxylic acid group.
N-Nitrosopiperidine (NPIP)6-memberedUnsubstituted piperidine ring0.19
N-Nitrosomorpholine (NMOR)6-memberedContains an oxygen atom in the ring0.127

Data sourced from the Carcinogenic Potency Database (CPDB) and related literature. nih.govtoxplanet.com TD50 is the dose that induces tumors in 50% of test animals that would have remained tumor-free at a zero dose.

Computational Chemistry and Molecular Modeling for SAR Elucidation

In the absence of extensive experimental data for novel or complex nitrosamines like 1-Nitrosopyrrolidine-3-carboxylic acid, computational methods provide invaluable tools for predicting carcinogenic potential and understanding the underlying mechanisms. nih.gov

Quantum mechanical (QM) modeling is a powerful, physics-based approach used to investigate the reaction pathways of nitrosamine metabolism. frontiersin.org By calculating the energies of reactants, transition states, and products, QM can predict the activation energies for key steps in the bioactivation process. nih.govusp.org This includes:

α-Hydroxylation : The initial, enzyme-catalyzed hydrogen abstraction from the α-carbon. chemrxiv.org

Intermediate Formation : The subsequent spontaneous decomposition to form an aldehyde and a highly reactive diazonium intermediate. nih.gov

DNA Reaction : The reaction of the diazonium ion with DNA bases, which is the ultimate mutagenic event. nih.gov

These calculations allow for a detailed understanding of how structural features, such as the electron-withdrawing nature of a carboxylic acid group, influence electronic structure and the energetic favorability of the toxification pathway. chemrxiv.orgusp.org QM models can help rationalize why some nitrosamines are potent carcinogens while others are not, providing a more nuanced prediction than simple structural alerts alone. usp.org

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structures with biological activity. For nitrosamines, QSAR models are developed to predict endpoints like carcinogenic potency (TD50) or genotoxicity. nih.gov These models rely on calculating a set of molecular descriptors (e.g., electronic, steric, and physicochemical properties) for a training set of nitrosamines with known activity. nih.gov

The emergence of structurally complex nitrosamine impurities has made quantitative models desirable for regulatory risk assessment. nih.gov The International Council for Harmonisation (ICH) M7 guideline, for instance, outlines the use of QSAR for the initial assessment of genotoxicity for drug impurities. nih.gov For a compound like 1-Nitrosopyrrolidine-3-carboxylic acid, a QSAR model trained on a diverse set of nitrosamines would likely predict low genotoxic and carcinogenic potential due to the inclusion of descriptors that capture the deactivating effect of the carboxylic acid function.

Correlation between Structural Features and Bioactivation Pathways

The carcinogenicity of most nitrosamines is intrinsically linked to their metabolic activation by cytochrome P450 (CYP) enzymes. mdpi.comimpactfactor.org The primary bioactivation pathway involves the enzymatic hydroxylation of a carbon atom alpha to the N-nitroso group. nih.gov This α-hydroxynitrosamine is unstable and spontaneously decomposes to form a diazonium ion, which is a potent electrophile that can alkylate DNA, leading to mutations and initiating carcinogenesis. mdpi.com

Several structural features can modulate the efficiency of this bioactivation pathway:

Steric Hindrance : Bulky substituents near the α-carbon can sterically hinder the approach of the CYP enzyme, thereby inhibiting or preventing α-hydroxylation and reducing or eliminating carcinogenic potency. nih.gov

Electronic Effects : As discussed, electron-withdrawing groups, like a carboxylic acid, can decrease the rate of α-hydroxylation by destabilizing the required transition state. nih.gov

Alternative Metabolism : The presence of other functional groups can open up competing metabolic pathways. For example, hydroxylation can occur at positions other than the α-carbon (e.g., β- or γ-hydroxylation), which are generally considered detoxification pathways. impactfactor.org Furthermore, Phase II conjugation of groups like carboxylic acids provides an effective route for elimination. nih.gov

For 1-Nitrosopyrrolidine-3-carboxylic acid, the carboxylic acid group is at the β-position relative to the nitrosamine nitrogen. Its primary influence is electronic, making the α-hydrogens less susceptible to abstraction by CYP enzymes. This structural feature strongly correlates with a decreased propensity for bioactivation, and therefore, a significantly reduced carcinogenic risk compared to its parent compound, N-Nitrosopyrrolidine.

Emerging Research Avenues and Future Directions for 1 Nitrosopyrrolidine 3 Carboxylicacid Studies

Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation

To decipher the precise mechanisms of action of 1-Nitrosopyrrolidine-3-carboxylic acid, research is moving towards advanced in vitro and in vivo models that better replicate human physiology. Traditional 2D cell cultures often fail to capture the complex tissue architecture and cell-cell interactions of a living organism. mdpi.com

Future studies will likely employ sophisticated platforms such as organ-on-a-chip models and 3D organoids. researchgate.netnih.gov These systems can simulate the function of specific organs, like the gut and liver, allowing for a more accurate assessment of the compound's absorption, metabolism, and potential toxicity in an interconnected biological system. mdpi.com For instance, a gut-liver-on-a-chip could provide critical insights into how the compound is processed after ingestion and its subsequent effects on the primary site of metabolic activity. The use of human pluripotent stem cell (hPSC)-based models also offers a powerful platform for dissecting molecular mechanisms in a human-relevant context. nih.gov

In vivo studies will continue to be important, with a focus on refining animal models to better mimic human exposure scenarios and disease states. The metabolism of the parent compound, N-nitrosopyrrolidine, has been studied in isolated rat hepatocytes, identifying various metabolites and indicating that microsomal reactions are a limiting factor in its breakdown. nih.gov Building on this, future research on 1-Nitrosopyrrolidine-3-carboxylic acid could use these established hepatocyte models to compare metabolic pathways and rates.

Table 1: Comparison of In Vitro Models for Nitrosamine (B1359907) Studies

Model Type Description Advantages for Studying 1-Nitrosopyrrolidine-3-carboxylic acid Limitations
2D Cell Culture Cells grown in a single layer on a flat surface. High-throughput screening, basic cytotoxicity assessment. Lacks tissue architecture and complex cell interactions. mdpi.com
3D Organoids Self-organizing 3D structures grown from stem cells that mimic organ architecture. researchgate.net Better representation of in vivo physiology, cell-cell interactions, and microenvironment. Can be complex to maintain, may lack vascularization.
Organ-on-a-Chip Microfluidic devices containing living cells that simulate the functions of human organs. mdpi.com Allows for multi-organ interaction studies (e.g., gut-liver), precise control of the microenvironment. Technically complex, may not fully replicate systemic effects.

| Primary Hepatocytes | Freshly isolated liver cells used for short-term culture. | Represents primary metabolism, as demonstrated in N-nitrosopyrrolidine studies. nih.gov | Limited lifespan, variability between donors. |

Integration of Omics Technologies (e.g., Metabolomics, Adductomics) for Comprehensive Biological Impact Assessment in Model Systems

A comprehensive understanding of the biological impact of 1-Nitrosopyrrolidine-3-carboxylic acid requires a systems-level approach. The integration of "omics" technologies is a key future direction, allowing for a broad and unbiased assessment of molecular changes following exposure. nih.govfrontiersin.org

Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can provide a functional readout of the physiological state. mdpi.com By analyzing the metabolome, researchers can identify alterations in key metabolic pathways, such as central carbon metabolism, purine (B94841) metabolism, or amino acid pathways, that are perturbed by the compound. mdpi.comresearchgate.net For example, metabolomic studies have been used to identify metabolic enzymes that are functionally affected by S-nitrosation, a related chemical process. nih.gov This approach could reveal novel mechanisms of toxicity or biomarkers of exposure for 1-Nitrosopyrrolidine-3-carboxylic acid.

Adductomics is an emerging field focused on the comprehensive analysis of covalent modifications (adducts) to macromolecules like DNA and proteins. nih.gov Since N-nitrosamines are known to exert their carcinogenic effects by forming DNA adducts, adductomics offers a powerful tool to identify the specific types of DNA damage caused by 1-Nitrosopyrrolidine-3-carboxylic acid and its metabolites. This technique uses highly sensitive methods like ultra-high pressure liquid chromatography coupled with mass spectrometry to detect adducts at very low levels (e.g., 1 per 10⁶ to 1 per 10¹¹ DNA bases). nih.gov Applying adductomics can help establish a clear cause-and-effect relationship between exposure and the molecular damage that initiates disease processes.

Green Chemistry Approaches for Sustainable Synthesis and Degradation of Nitrosamines

As research on nitrosamines continues, there is a growing emphasis on developing environmentally sustainable methods for their synthesis and degradation. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances.

For synthesis, research has focused on alternatives to traditional methods that often use harsh acidic conditions. One promising green approach involves the use of tert-butyl nitrite (B80452) (TBN) under solvent-free, metal-free, and acid-free conditions. rsc.orgrsc.orgsemanticscholar.orgschenautomacao.com.br This method offers several advantages, including high yields, easy isolation of the product, and stability of sensitive functional groups. rsc.org The use of continuous flow reactions with TBN further enhances safety and efficiency, with tert-butanol (B103910) being a benign by-product. schenautomacao.com.br

For degradation, several sustainable technologies are being explored to remove nitrosamines from waste streams and the environment. These methods are crucial for managing laboratory waste and remediating potential contamination.

Photolytic Degradation: Nitrosamines can be efficiently and irreversibly degraded by irradiation with UV light, breaking them down into their parent amines and nitrogen gas. sintef.nonih.gov This process is sensitive to environmental factors like the presence of natural organic matter. sintef.no

Electrochemical Reduction: This technique uses an electrochemical cell to convert N-nitrosamines back to their parent amines. acs.org Studies have shown high decomposition efficiency (50-99%) using various carbon-based electrodes, with good long-term stability. acs.org

UV/Sulfite Advanced Reduction Process: This method has proven effective for degrading N-nitrosodimethylamine (NDMA) and is favored under alkaline conditions. mdpi.com

Bacterial Degradation: Certain bacteria found in the gastrointestinal tract can degrade N-nitrosamines, converting them to the parent amine and nitrite. nih.gov

Table 2: Green Chemistry Strategies for Nitrosamines

Strategy Method Key Advantages Reference(s)
Synthesis tert-Butyl Nitrite (TBN) under solvent-free conditions No harsh acids or metals, high yields, easy product isolation. rsc.org, rsc.org, semanticscholar.org
Degradation Photolysis (UV light) Efficient and irreversible degradation to less harmful products. sintef.no, nih.gov
Degradation Electrochemical Reduction High decomposition efficiency, no harsh chemical reagents. acs.org

| Degradation | Bacterial Degradation | Natural process, potential for bioremediation applications. | nih.gov |

Role of 1-Nitrosopyrrolidine-3-carboxylicacid as a Research Tool in DNA Damage and Repair Studies

Beyond its toxicological interest, 1-Nitrosopyrrolidine-3-carboxylic acid can serve as a valuable research tool for investigating the fundamental cellular processes of DNA damage and repair. N-nitroso compounds are known to be genotoxic, and the parent compound, N-nitrosopyrrolidine (NPYR), has been shown to induce DNA damage and mutations. nih.govnih.gov

Studies using DNA repair-deficient mutants of Escherichia coli have suggested that NPYR generates bulky lesions in DNA that are recognized and processed by specific repair pathways, such as the nucleotide excision repair system (uvrA-dependent). nih.gov Similarly, NPYR has been shown to cause DNA fragmentation and trigger unscheduled DNA synthesis (a hallmark of DNA repair) in primary cultures of both rat and human hepatocytes. nih.gov

By using 1-Nitrosopyrrolidine-3-carboxylic acid, researchers can:

Induce Specific Types of DNA Damage: The compound can be used to introduce specific lesions into cellular DNA, allowing for the study of how these lesions are detected and repaired.

Screen for DNA Repair Inhibitors: In combination with other agents, it can be used in screening assays to identify novel compounds that inhibit DNA repair enzymes, which is a promising strategy in cancer therapy. mdpi.commdpi.com The activity of enzymes like tyrosyl-DNA phosphodiesterases, which repair DNA damage caused by certain anticancer drugs, is a key area of investigation. mdpi.com

Elucidate Repair Pathways: By observing which cellular pathways are activated in response to damage from 1-Nitrosopyrrolidine-3-carboxylic acid, scientists can gain a deeper understanding of the complex network of DNA repair mechanisms.

The carboxylic acid moiety on the pyrrolidine (B122466) ring may influence the compound's solubility, cellular uptake, metabolic activation, and the specific nature of the DNA adducts formed compared to its parent compound, NPYR. This makes it a potentially useful tool for comparative studies to understand how structural modifications affect genotoxic mechanisms.

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